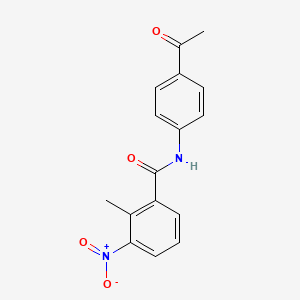

N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide” is a chemical compound. Its exact properties and applications are not available in my current knowledge base .

Synthesis Analysis

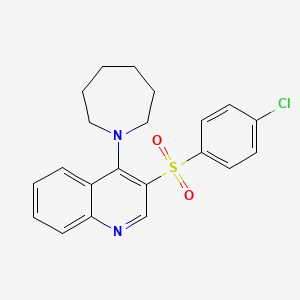

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, a one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another example is the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions .

Molecular Structure Analysis

The molecular structure of “this compound” is not available in my current knowledge base .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in my current knowledge base .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on compounds related to N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide often focuses on their synthesis and characterization. For instance, studies have explored the synthesis of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide, which showed greater antibacterial efficacy compared to their ligand counterparts (Saeed, Rashid, Ali, & Hussain, 2010). This highlights the compound's role in developing antibacterial agents.

Environmental and Biological Impact

The environmental and biological impact of nitrophenols, closely related to the structure of this compound, has been investigated. Nitrophenols are used in manufacturing explosives, pharmaceuticals, and pesticides, among others. Studies have shown that nitrophenols can have toxic effects on anaerobic systems, affecting their functionality (Haghighi Podeh, Bhattacharya, & Qu, 1995). This research is crucial for understanding how such compounds interact with and impact environmental systems.

Electrophysiological Effects

The electrophysiological effects of compounds similar to this compound have been explored in the context of potential antiarrhythmic properties. For example, studies on BRL-32872, a novel antiarrhythmic agent with potassium and calcium channel blocking properties, demonstrate the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Bril et al., 1995).

Chemotherapeutic Activity

Investigations into the chemotherapeutic activity of nitrosubstituted compounds have shown potential for inducing cell death in tumor cells. A study on the prodrug 4-iodo-3-nitrobenzamide found that its reduction to 4-iodo-3-nitrosobenzamide was sufficient to kill tumor cells, highlighting the therapeutic potential of such compounds in cancer treatment (Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer biology.

Mode of Action

This interaction could potentially alter the protein’s conformation, disrupt its interaction with other proteins, or inhibit its enzymatic activity .

Biochemical Pathways

Given its potential interaction with proteins like hsp 90-alpha, it could influence pathways related to protein folding, cellular stress responses, and apoptosis .

Result of Action

If it does interact with proteins like hsp 90-alpha, it could potentially disrupt cellular homeostasis and induce apoptosis, particularly in cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target proteins .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain metabolic enzymes, such as carbonic anhydrase and acetylcholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit carbonic anhydrase and acetylcholinesterase by binding to their active sites, leading to a decrease in their enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal effects on cellular function. At higher doses, it can cause significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been reported at very high doses, indicating the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it has been shown to affect the activity of carbonic anhydrase and acetylcholinesterase, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that it can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-14(4-3-5-15(10)18(21)22)16(20)17-13-8-6-12(7-9-13)11(2)19/h3-9H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILHGCKMLIYRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2897027.png)

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)

![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)

![N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897033.png)

![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)